2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
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Overview
Description
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline and pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves the following steps:
Formation of Quinazoline Derivative: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride.
Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting the quinazoline derivative with suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Scientific Research Applications
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as erlotinib and gefitinib, which are used as anticancer agents.
Pyrimidine Derivatives: Such as 5-fluorouracil, which is used in cancer treatment.
Uniqueness
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is unique due to its specific structural features and the combination of quinazoline and pyrimidine moieties.
Properties
Molecular Formula |
C20H25N5O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H25N5O/c1-5-6-7-8-16-14(4)22-20(24-18(16)26)25-19-21-13(3)15-10-9-12(2)11-17(15)23-19/h9-11H,5-8H2,1-4H3,(H2,21,22,23,24,25,26) |
InChI Key |
ONPBYZCAOXGLIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C |
Origin of Product |
United States |
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